2-(Boc-amino)-5-chloro-3-hydroxypyridine

Descripción general

Descripción

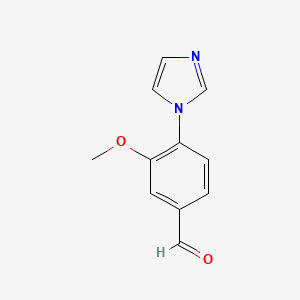

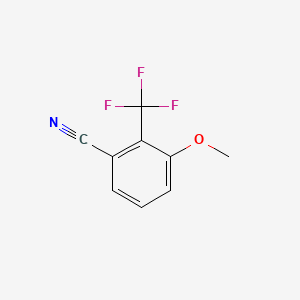

The compound “2-(Boc-amino)-5-chloro-3-hydroxypyridine” is a derivative of pyridine where the 2nd position is substituted with a Boc-protected amino group, the 5th position with a chlorine atom, and the 3rd position with a hydroxyl group . The Boc group (tert-butyl carbamate) is a common protecting group for amines in organic synthesis . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .Molecular Structure Analysis

The molecular structure of “2-(Boc-amino)-5-chloro-3-hydroxypyridine” can be analyzed using density functional theory (DFT). For instance, the molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of similar compounds have been evaluated using the B3LYP, CAM-B3LYP, and B3PW91 levels of DFT .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Boc-amino)-5-chloro-3-hydroxypyridine” can be inferred from the properties of similar compounds. For instance, Boc-protected amino acids are sparingly soluble in water . They have been applied in aqueous synthesis by converting Boc-amino acids into nanoparticles that are uniformly dispersed in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Related Compounds : Similar compounds to 2-(Boc-amino)-5-chloro-3-hydroxypyridine, like (S)-1-Boc-3-hydroxypiperidine, have been synthesized from 3-hydroxypyridine. This process involves hydrogenation, chiral resolution, and reaction with (Boc)2O, yielding about 40% overall (Wang Junming, 2013).

Synthesis for Potential Anticancer Agents : Derivatives of 3-hydroxypyridine, which is structurally similar to 2-(Boc-amino)-5-chloro-3-hydroxypyridine, have been synthesized for potential anticancer agents. These derivatives have shown effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Use in Spectrophotometric Analysis : 2-Amino-3-hydroxypyridine forms colored complexes with osmium, offering a selective and sensitive spectrophotometric method for determining osmium in solutions (Mehta et al., 1976).

Biochemical and Medicinal Chemistry

Synthesis of Bioactive Compounds : The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, related to 2-(Boc-amino)-5-chloro-3-hydroxypyridine, has been improved for its use as a new synthetic antioxidant. This involves acylation and optimized conditions for higher yields (Yao Xing-sheng, 2007).

Investigation of Tautomeric Equilibrium : Studies on the effects of chlorination on tautomeric equilibrium in 2-hydroxypyridine derivatives highlight the impact of chlorine substitution on the structural and chemical properties of such compounds (Calabrese et al., 2017).

Complex Formation with Metal Ions : Mixed-ligand metal complexes of 2-amino-3-hydroxypyridine with nitrogen donors have been synthesized, demonstrating potential for biological activity and pharmaceutical applications (Prakash & Sindhu, 1998).

Safety And Hazards

Direcciones Futuras

The development of environmentally conscious chemical synthesis that does not involve organic solvents is a high priority in science and technology . The use of water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles represents a promising approach for future research .

Propiedades

IUPAC Name |

tert-butyl N-(5-chloro-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZOCPZOKRYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

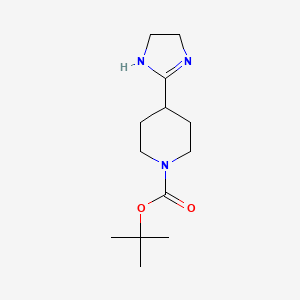

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

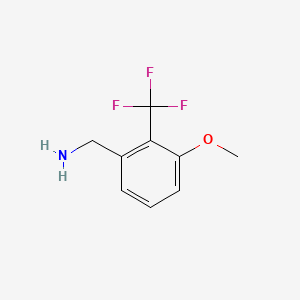

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

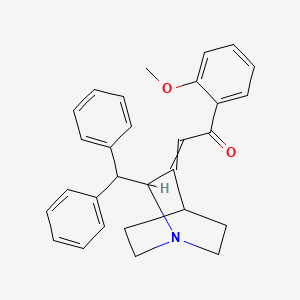

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)

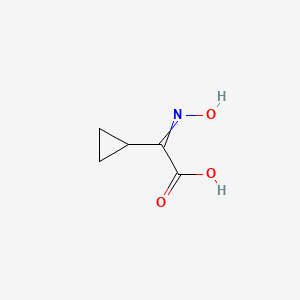

![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)